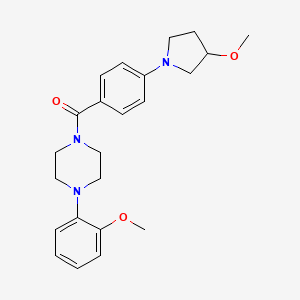
(4-(2-Methoxyphenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of arylpiperazine and has been studied for its potential therapeutic applications . It is structurally similar to other arylpiperazine-based alpha1-adrenergic receptor antagonists such as trazodone, naftopidil, and urapidil .
Molecular Structure Analysis
The compound is a complex organic molecule with multiple functional groups. It includes a piperazine ring, which is a common feature in many pharmaceuticals . The presence of methoxyphenyl groups could potentially influence the compound’s ability to form π-stacked structures .Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research has focused on developing new methods for synthesizing derivatives of this compound, exploring their potential in various applications. For instance, a study demonstrated a convenient two-step one-pot electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives, using a related starting material for their anti-stress oxidative properties (Largeron & Fleury, 1998). Another study synthesized triazole analogues of piperazine with significant antibacterial activity against human pathogenic bacteria, indicating the potential of these derivatives for further development as antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).
Biological Activities and Potential Therapeutic Applications
Some derivatives have demonstrated promising biological activities, including anti-tuberculosis, anticancer, and antimicrobial effects. A study on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives found that certain compounds possessed good or moderate activities against test microorganisms, suggesting potential therapeutic applications (Bektaş et al., 2010). Another research highlighted N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones derived from Phenoxazine and Phenothiazine as highly potent inhibitors of tubulin polymerization, showing excellent antiproliferative properties against cancer cell lines (Prinz et al., 2017).
Receptor Studies and Drug Discovery
This compound and its derivatives have also been explored for their interactions with various receptors, contributing to drug discovery efforts. For example, the discovery of potent antagonists of NPBWR1 (GPR7) reported small molecule antagonists showing subnanomolar potencies in functional and binding assays (Romero et al., 2012). Another study described the preclinical characterization of novel phenyl(piperazin-1-yl)methanones as histamine H3 receptor antagonists, leading to the identification of two development candidates for clinical trials (Letavic et al., 2015).
Mécanisme D'action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Biochemical Pathways
The α1-ARs are associated with numerous neurodegenerative and psychiatric conditions . They play a significant role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
It is known that most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nm to 250 nm .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Based on its structural similarity to other arylpiperazine based alpha1-adrenergic receptors antagonists, it may interact with alpha1-adrenergic receptors . These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Cellular Effects
Compounds with similar structures have been shown to interact with alpha1-adrenergic receptors, influencing various cellular processes .
Molecular Mechanism
It is hypothesized that it may interact with alpha1-adrenergic receptors based on its structural similarity to other known ligands .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of (4-(2-Methoxyphenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone in animal models .
Propriétés
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-28-20-11-12-26(17-20)19-9-7-18(8-10-19)23(27)25-15-13-24(14-16-25)21-5-3-4-6-22(21)29-2/h3-10,20H,11-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOGSOGHFOFFRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,7-dibutyl-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2739925.png)
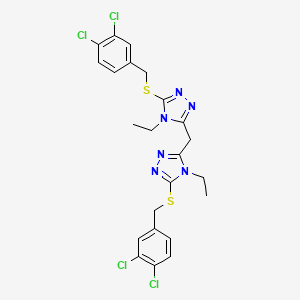

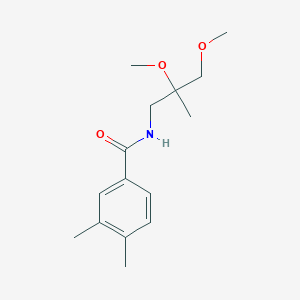
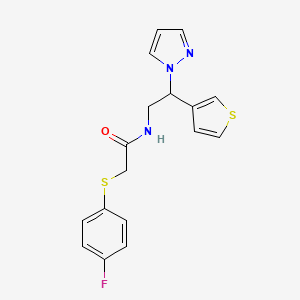
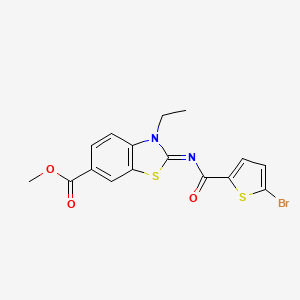

![N-[Cyano-[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2739937.png)
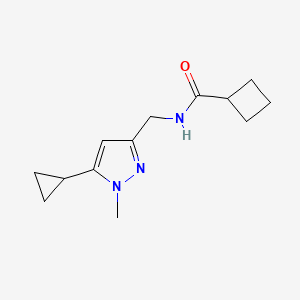
![7-Fluoro-2-methyl-3-[(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2739941.png)
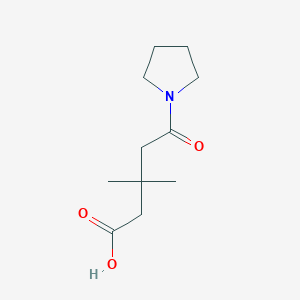
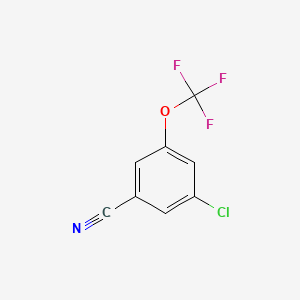
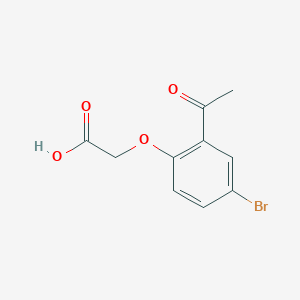
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/no-structure.png)
